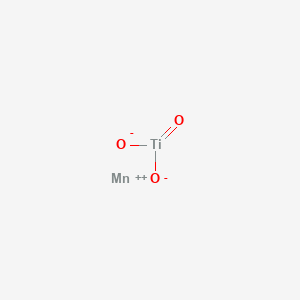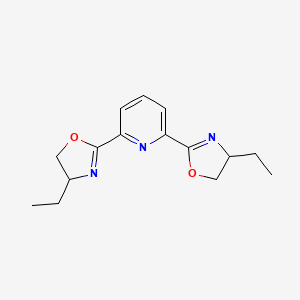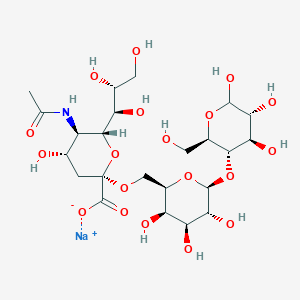
N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dronedarone N-Oxide is a derivative of dronedarone, a well-known antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone itself is a non-iodinated benzofuran derivative designed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the nitrogen atom .
Industrial Production Methods
Industrial production of dronedarone N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
Dronedarone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert dronedarone N-Oxide back to dronedarone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxides of dronedarone.
Reduction: Dronedarone.
Substitution: Various substituted derivatives of dronedarone N-Oxide.
科学的研究の応用
Dronedarone N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential effects on cellular processes and oxidative stress.
Medicine: Explored for its antiarrhythmic properties and potential therapeutic benefits in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
作用機序
Dronedarone N-Oxide exerts its effects by interacting with various molecular targets and pathways. It is believed to modulate ion channels, particularly sodium, potassium, and calcium channels, similar to dronedarone. This modulation helps in restoring normal sinus rhythm and reducing the risk of atrial fibrillation. Additionally, dronedarone N-Oxide may influence oxidative stress pathways, contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but higher toxicity.
Sotalol: Another antiarrhythmic drug with beta-blocking properties.
Dofetilide: A selective potassium channel blocker used for rhythm control in atrial fibrillation
Uniqueness
Dronedarone N-Oxide is unique due to its oxidized structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Unlike amiodarone, it lacks iodine moieties, reducing the risk of thyroid-related side effects. Compared to sotalol and dofetilide, dronedarone N-Oxide may offer a broader spectrum of ion channel modulation, potentially enhancing its antiarrhythmic efficacy .
特性
分子式 |
C31H44N2O6S |
|---|---|
分子量 |
572.8 g/mol |
IUPAC名 |
N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |
InChI |
InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |
InChIキー |
SHUKZDYKOJVYRH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


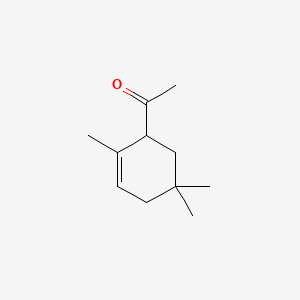
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
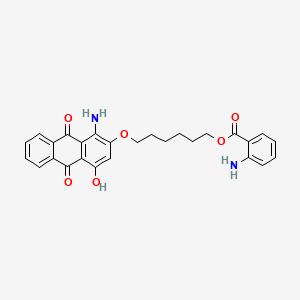
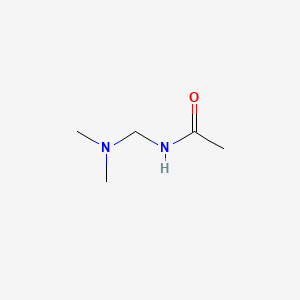
![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
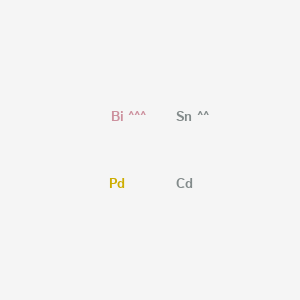
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
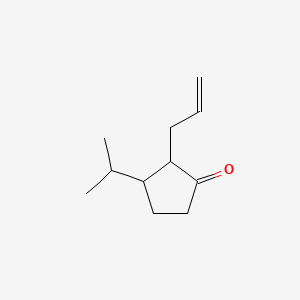
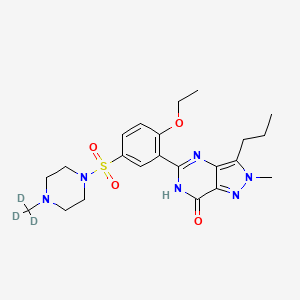
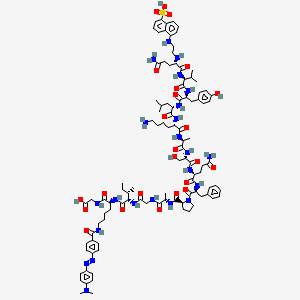
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
